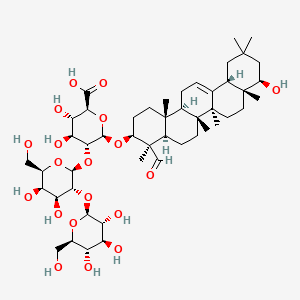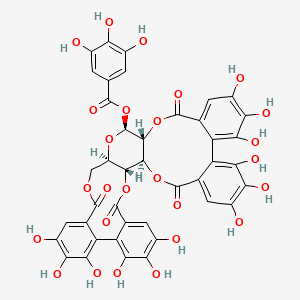
SB 452533
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB 452533 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Urea Derivative: The reaction between 2-bromophenyl isocyanate and 2-(ethyl(3-methylphenyl)amino)ethylamine in an appropriate solvent under controlled temperature conditions leads to the formation of the desired urea derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure the compound meets the required purity standards for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
SB 452533 primarily undergoes substitution reactions due to the presence of the bromine atom on the phenyl ring. The compound can also participate in hydrogen bonding and other non-covalent interactions due to the urea moiety.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can react with the bromine atom under mild to moderate conditions.
Hydrogen Bonding: The urea group can form hydrogen bonds with various biological molecules, influencing its binding affinity and specificity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of new urea derivatives with different functional groups.
Scientific Research Applications
SB 452533 has a wide range of scientific research applications, including:
Neuroscience: As a TRPV1 antagonist, this compound is used to study the role of TRPV1 in pain perception and neuroinflammation.
Drug Development: This compound serves as a lead compound for the development of new analgesic and anti-inflammatory drugs targeting TRPV1.
Biochemistry: Researchers use this compound to explore the biochemical pathways and molecular mechanisms involving TRPV1.
Mechanism of Action
SB 452533 exerts its effects by competitively inhibiting the binding of capsaicin and other agonists to the TRPV1 receptor. This inhibition prevents the activation of TRPV1, thereby blocking the downstream signaling pathways that lead to pain and inflammation . The compound binds to an extracellularly accessible site on the TRPV1 receptor, which is crucial for its antagonistic activity .
Comparison with Similar Compounds
Similar Compounds
Capsazepine: Another TRPV1 antagonist with a similar mechanism of action but different chemical structure.
AMG 9810: A potent TRPV1 antagonist with higher selectivity and potency compared to SB 452533.
JNJ-17203212: A TRPV1 antagonist with distinct pharmacokinetic properties and therapeutic potential.
Uniqueness of this compound
This compound is unique due to its specific binding affinity and selectivity for the TRPV1 receptor. Its ability to inhibit TRPV1 activation by multiple stimuli (capsaicin, heat, and acid) makes it a valuable tool for studying the comprehensive role of TRPV1 in various biological processes .
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[2-(N-ethyl-3-methylanilino)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c1-3-22(15-8-6-7-14(2)13-15)12-11-20-18(23)21-17-10-5-4-9-16(17)19/h4-10,13H,3,11-12H2,1-2H3,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJYEGJUQIBBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC(=O)NC1=CC=CC=C1Br)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459429-39-1 | |
| Record name | 459429-39-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(6-carboxy-2,3,4-trihydroxyphenyl)-6-[5-[[(27E)-17-[[6,7,8,11,12,13,22-heptahydroxy-21-(hydroxymethyl)-3,16-dioxo-2,17,20-trioxatetracyclo[16.3.1.04,9.010,15]docosa-4,6,8,10,12,14-hexaen-19-yl]oxycarbonyl]-7,8,9,12,19,36,37,38,41,42,43-undecahydroxy-4,25,33,46-tetraoxo-3,14,21,26,29,32,47-heptaoxaoctacyclo[29.16.0.05,10.011,24.013,22.015,20.034,39.040,45]heptatetraconta-5,7,9,11,13(22),15,17,19,23,27,34,36,38,40,42,44-hexadecaen-30-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1680761.png)


![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1680766.png)





